molecular formula C30H29NO6S B12097030 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

Cat. No.: B12097030
M. Wt: 531.6 g/mol
InChI Key: LTAVTXCDXZSJBC-UHFFFAOYSA-N
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Description

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes a pyrano-dioxin ring system, an isoindole-dione moiety, and various substituents such as benzyloxy, ethylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione typically involves multiple steps, including the formation of the pyrano-dioxin ring system and the introduction of the isoindole-dione moiety. The synthetic route may involve the following steps:

    Formation of the Pyrano-Dioxin Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-pyrano[3,2-d][1,3]dioxin ring.

    Introduction of Substituents: The benzyloxy, ethylsulfanyl, and phenyl groups are introduced through various substitution reactions, often using reagents such as benzyl chloride, ethylthiol, and phenylboronic acid.

    Formation of the Isoindole-Dione Moiety: This step involves the reaction of the intermediate compound with phthalic anhydride or a similar reagent to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoindole-dione moiety can be reduced to form isoindoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Isoindoline derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione can be compared with other similar compounds, such as:

    6-Benzyloxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol: Similar structure but lacks the isoindole-dione moiety.

    2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Similar isoindole-dione structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H29NO6S

Molecular Weight

531.6 g/mol

IUPAC Name

2-(6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione

InChI

InChI=1S/C30H29NO6S/c1-2-38-30-24(31-27(32)21-15-9-10-16-22(21)28(31)33)26(34-17-19-11-5-3-6-12-19)25-23(36-30)18-35-29(37-25)20-13-7-4-8-14-20/h3-16,23-26,29-30H,2,17-18H2,1H3

InChI Key

LTAVTXCDXZSJBC-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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